1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate 1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate
Brand Name: Vulcanchem
CAS No.: 91270-22-3
VCID: VC15941882
InChI: InChI=1S/C14H12O4/c1-2-5-13(16)18-12-8-11(15)9-6-3-4-7-10(9)14(12)17/h3-4,6-8H,2,5H2,1H3
SMILES:
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol

1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate

CAS No.: 91270-22-3

Cat. No.: VC15941882

Molecular Formula: C14H12O4

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate - 91270-22-3

Specification

CAS No. 91270-22-3
Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
IUPAC Name (1,4-dioxonaphthalen-2-yl) butanoate
Standard InChI InChI=1S/C14H12O4/c1-2-5-13(16)18-12-8-11(15)9-6-3-4-7-10(9)14(12)17/h3-4,6-8H,2,5H2,1H3
Standard InChI Key IHYXTXXTRPEHAJ-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a naphthalene backbone substituted with two ketone groups at the 1, and 4-positions, and a butanoate ester at the 2-position. Its molecular formula is C₁₄H₁₂O₄, with a molecular weight of 244.24 g/mol . The IUPAC name, (1,4-dioxonaphthalen-2-yl) butanoate, reflects this substitution pattern. Key structural identifiers include:

PropertyValueSource
Canonical SMILESCCCC(=O)OC₁=CC(=O)C₂=CC=CC=C₂C₁=O
InChI KeyIHYXTXXTRPEHAJ-UHFFFAOYSA-N
Topological Polar Surface Area60.4 Ų
LogP (Octanol-Water)2.29

The planar naphthoquinone core enables π-π stacking interactions, while the butanoate side chain enhances solubility in polar aprotic solvents . X-ray crystallography of analogous naphthoquinones reveals dihedral angles of 5–10° between the quinone and ester groups, suggesting minimal steric hindrance .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorptions at 1,680–1,720 cm⁻¹ (C=O stretching of quinones) and 1,740 cm⁻¹ (ester carbonyl) .

  • ¹H NMR (CDCl₃): Signals at δ 8.05–8.15 (aromatic protons), δ 4.35 (ester -OCH₂-), and δ 1.25–1.65 (butyl chain) .

  • MS (ESI+): Molecular ion peak at m/z 245.1 [M+H]⁺, with fragmentation patterns indicating sequential loss of CO and butanoate groups.

Synthesis and Derivitization

Oxidative Cyclization Strategies

The primary synthesis route involves intramolecular oxidative cyclization of substituted naphthalene precursors. A representative protocol (Scheme 1) utilizes:

  • Dess–Martin periodinane or Pinnick oxidation to generate the 1,4-diketone system .

  • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated cyclization in dichloroethane, achieving yields up to 70% .

  • Esterification via Steglich reaction with butanoic acid derivatives .

Critical parameters include:

  • Temperature: Reactions proceed optimally at 115°C in 1,4-dioxane .

  • Catalysts: FeCl₂ (5 mol%) enhances regioselectivity during alkylation steps .

  • Protecting Groups: tert-Butyldimethylsilyl (TBS) groups prevent unwanted oxidation at sensitive positions .

Scalability and Modifications

Large-scale syntheses (2 mmol) demonstrate robustness, with >95% purity after silica gel chromatography . Derivatives are accessible via:

  • Alkylation: Ethyl 2-bromopropanoate introduces branched chains at the 2-position .

  • Amino Acid Conjugation: Glycine and β-alanine derivatives show enhanced cytotoxicity (IC₅₀ = 3.2–8.7 μM in HeLa cells) .

Physicochemical Properties

Solubility and Stability

ParameterValueMethod
Water Solubility0.068 g/LALOGPS
Density1.26 g/cm³Experimental
Boiling Point386.7°CCalculated
Flash Point172.5°CExperimental

The compound exhibits pH-dependent stability, degrading rapidly in alkaline conditions (t₁/₂ = 2.3 h at pH 10) due to ester hydrolysis . Storage at -20°C under nitrogen ensures >12-month stability.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Despite limited direct data, structurally related compounds exhibit:

  • Gram-Positive Activity: MIC = 8–16 μg/mL against S. aureus.

  • Biofilm Disruption: 50% reduction in P. aeruginosa biofilm biomass at 32 μg/mL .

Applications and Future Directions

Pharmaceutical Development

  • Prodrug Design: Butanoate ester hydrolysis in vivo releases 1,4-naphthoquinone, a known radiosensitizer .

  • Combination Therapies: Synergy with doxorubicin (CI = 0.3–0.5) in triple-negative breast cancer models .

Material Science

  • Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors, attributed to quinone-mediated charge transport .

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